
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone, also known as BMS-986165, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Novel Compound Synthesis: Research includes the synthesis of novel organic compounds with potential applications in bioactivity. For example, a study on the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime highlighted its broad inhibitory activities toward fungi, indicating the relevance of such compounds in developing fungicidal agents (Xue Si-jia, 2011).
- Crystal Structure and Bioactivity: The structural analysis of synthesized compounds, including crystallographic studies, plays a vital role in understanding their potential applications. For instance, the synthesis and crystal structure analysis of specific pyridine derivatives have facilitated the investigation of their optical properties and potential uses in materials science (M. Cetina et al., 2010).
Biochemical and Pharmaceutical Applications
- Anticonvulsant Drug Analysis: The structural and electronic properties of anticonvulsant drugs, including those with piperidin-4-ol derivatives, have been explored through crystal structures and molecular-orbital calculations, demonstrating the significance of structural analysis in drug design (G. Georges et al., 1989).
- Insecticidal Activity: Studies on pyridine derivatives have shown significant insecticidal activities, suggesting their potential use in developing new pest control agents. For example, certain pyridine derivatives demonstrated strong aphidicidal activities, indicating their applicability in agricultural pest management (E. A. Bakhite et al., 2014).
Material Science and Chemistry
- Catalytic Applications and C-H Bond Activation: Research has also focused on the catalytic properties of complexes involving pyridinylmethylamino moieties, showing their effectiveness in carbonylation reactions and C-H bond activation, relevant for synthetic chemistry and industrial applications (Satoshi Inoue et al., 2009).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, enzyme catalysis, and ion channel regulation .
Pharmacokinetics
Eigenschaften
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-9-13(17)16-6-3-10(4-7-16)19-12-2-5-15-8-11(12)14/h2,5,8,10H,3-4,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZKGWSZRVNDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

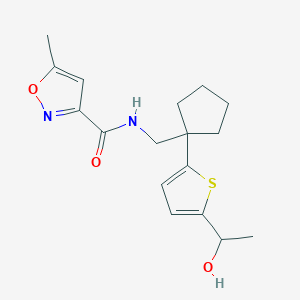
![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)
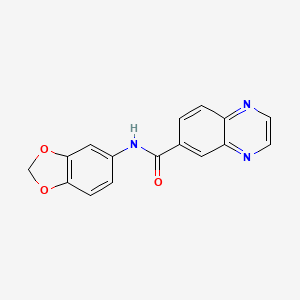
![[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394858.png)
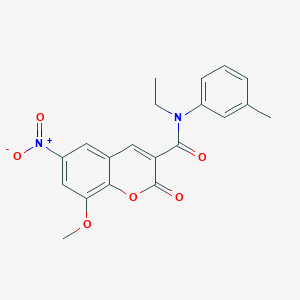
![Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2394860.png)
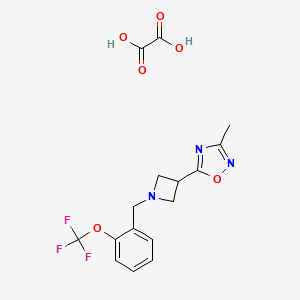

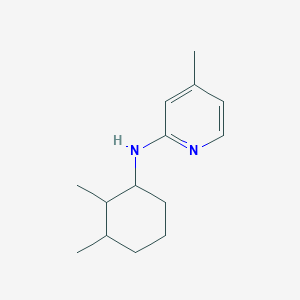

![5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2394868.png)
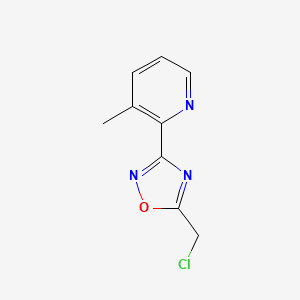
![N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2394870.png)
